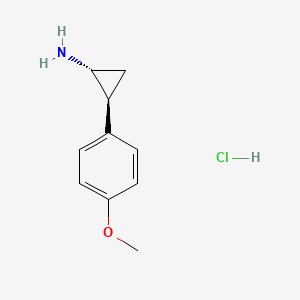

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride

説明

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the use of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for the purification and isolation of the desired product.

化学反応の分析

Nucleophilic Substitution at the Amine Group

The primary amine (as a hydrochloride salt) participates in nucleophilic reactions. Key transformations include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | N-alkylated cyclopropane derivatives |

| Acylation | Acetyl chloride, anhydrous conditions | Amides (e.g., N-acetyl derivatives) |

In acidic or neutral media, the amine group can act as a nucleophile, forming bonds with electrophiles such as alkyl halides or carbonyl compounds.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acid-Catalyzed Ring Opening | HCl/H₂O, heat | Open-chain aliphatic amines |

| Addition Reactions | Electrophiles (e.g., halogens) | Halogenated cyclohexane analogs |

Ring-opening reactions are typically regioselective, favoring cleavage at the more substituted bond due to strain relief.

Methoxyphenyl Substituent Modifications

The 4-methoxyphenyl group is susceptible to electrophilic aromatic substitution (EAS) and demethylation:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-bromo-3-methoxyphenyl derivatives |

| Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivatives (4-hydroxyphenyl) |

Structural analogs (e.g., 2,5-dimethoxyphenylpiperidines) demonstrate that substituent position critically influences reactivity and selectivity .

Oxidation and Reduction Pathways

The amine and aromatic moieties undergo redox transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amine Oxidation | KMnO₄, acidic conditions | Nitroso or nitro compounds |

| Methoxy Group Reduction | LiAlH₄ | Methyl group retention with reduced side products |

Oxidation of the amine to nitro groups requires strong oxidizing agents, while reductions typically preserve the cyclopropane core.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Deprotonation | NaOH, aqueous solution | Free base form of the amine |

| Re-salt Formation | HCl gas, ether | Recovered hydrochloride salt |

Key Research Findings

-

Functional Group Hierarchy : The amine group exhibits higher reactivity than the methoxyphenyl or cyclopropane groups under standard conditions .

-

Steric Effects : The cyclopropane ring’s geometry restricts access to the amine, moderating reaction rates in bulky electrophiles .

-

Selectivity in EAS : Electrophilic substitutions on the methoxyphenyl group occur preferentially at the para position relative to the methoxy group .

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing serotonin receptor modulators and other bioactive molecules .

科学的研究の応用

Chemical Applications

Building Block in Synthesis

- The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its chiral nature allows for enantioselective synthesis, which is vital in producing compounds with specific biological activities.

Reactivity and Transformations

- (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:

- Oxidation : Can produce ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can yield different amine derivatives using lithium aluminum hydride or sodium borohydride.

- Substitution : The methoxy group can be replaced with other functional groups under specific conditions.

Biological Research Applications

Enzyme Interaction Studies

- In biological research, this compound is used to study interactions with enzymes and receptors. Its chiral configuration enables selective binding to biological targets, providing insights into the mechanisms of action for similar compounds.

Pharmacological Investigations

- The compound is being investigated for its potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific biological pathways, including those involved in neurological disorders and metabolic diseases .

Medicinal Chemistry

Therapeutic Potential

- This compound is explored for its potential anti-inflammatory and analgesic properties. Its unique structure may confer distinct pharmacological effects compared to other compounds in its class .

Drug Development

- The compound's ability to modulate biological activity makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety profiles in preclinical models .

Industrial Applications

Pharmaceutical Manufacturing

- In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in various synthetic processes. The scalability of its synthesis is also being optimized for industrial applications .

Material Science

作用機序

The mechanism of action of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- 2-(4-methoxyphenyl)cyclopropan-1-amine

- 2-(4-chlorophenyl)cyclopropan-1-amine

- 2-(4-methoxyanilino)methylphenol

Uniqueness

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This chiral configuration can result in different interactions with biological targets compared to its achiral or differently chiral analogs, making it a valuable compound for research and development in various fields.

生物活性

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative notable for its potential biological activities. This compound features a methoxyphenyl group, which enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 1314323-99-3

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral nature allows for selective binding to these targets, modulating their activity and influencing various biochemical pathways.

Potential Targets:

- Enzymes : Interactions may include inhibition or activation of metabolic enzymes.

- Receptors : Potential binding to neurotransmitter receptors could influence neurochemical signaling.

Biological Activities

Research indicates several promising biological activities associated with this compound:

2. Neuropharmacological Effects

Given the structural similarities to known psychoactive compounds, this compound may influence neurotransmitter systems. Studies on similar compounds suggest possible applications in treating mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

Recent literature highlights the synthesis and evaluation of biological activities of cyclopropane derivatives:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Various | Sigma receptor ligands | Varies | |

| Indazole derivatives | Antitumor effects | <0.5 μM | |

| Cyclopropylamines | Enzyme inhibition | Varies |

These studies underscore the importance of structure-activity relationships in developing effective therapeutic agents.

Synthesis and Research Applications

The synthesis of this compound typically involves chiral catalysis to ensure the desired stereochemistry. The compound serves as a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry where chirality plays a crucial role in drug efficacy.

特性

IUPAC Name |

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7(3-5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAUQORJZLQJGH-BAUSSPIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26568-28-5 | |

| Record name | rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。